molecular formula C3H7ClO4S B085743 3-Chloro-2-hydroxypropane-1-sulfonic acid CAS No. 107-57-3

3-Chloro-2-hydroxypropane-1-sulfonic acid

Cat. No.: B085743
CAS No.: 107-57-3
M. Wt: 174.6 g/mol
InChI Key: DDLBHIIDBLGOTE-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypropane-1-sulfonic acid is an organic compound with the molecular formula C3H7ClO4S. It is a chlorinated derivative of propane sulfonic acid and contains both hydroxyl and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-hydroxypropane-1-sulfonic acid can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with sodium bisulfite. The reaction proceeds as follows: [ \text{ClCH}_2\text{CHOCH}_2 + \text{NaHSO}_3 \rightarrow \text{ClCH}_2\text{CH(OH)CH}_2\text{SO}_3\text{Na} ] This reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same reaction but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

    Oxidation: Carbonyl-containing derivatives.

Scientific Research Applications

3-Chloro-2-hydroxypropane-1-sulfonic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxypropane-1-sulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the sulfonic acid group imparts solubility and reactivity. The chlorine atom can undergo substitution reactions, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxypropane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-chloro-2-hydroxypropane-1-sulfonic acid
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InChI

InChI=1S/C3H7ClO4S/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DDLBHIIDBLGOTE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)S(=O)(=O)O
Source PubChem
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Molecular Formula

C3H7ClO4S
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DSSTOX Substance ID

DTXSID3045061
Record name 3-Chloro-2-hydroxypropane-1-sulfonic acid
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Molecular Weight

174.60 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name Sodium 3-chloro-2-hydroxypropylsulfonate
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CAS No.

107-57-3, 126-83-0
Record name 3-Chloro-2-hydroxy-1-propanesulfonic acid
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Record name 3-Chloro-2-hydroxypropane-1-sulfonic acid
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Record name 1-Propanesulfonic acid, 3-chloro-2-hydroxy-
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Record name 3-Chloro-2-hydroxypropane-1-sulfonic acid
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Record name 3-chloro-2-hydroxypropanesulphonic acid
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Record name 3-CHLORO-2-HYDROXYPROPANE-1-SULFONIC ACID
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Record name SODIUM 3-CHLORO-2-HYDROXYPROPYLSULFONATE
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Synthesis routes and methods

Procedure details

The sodium 3-chloro-2-hydroxypropanesulfonate reactant is added to the mixture, and the etherification reaction is conducted at 40° C over a period of 4 hours. The reaction mixture is neutralized to a pH of 8.3 with acetic acid, then filtered, washed twice with 50% isopropanol and once with 100% isopropanol. The galactomannan ether product is recovered and air-dried.
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